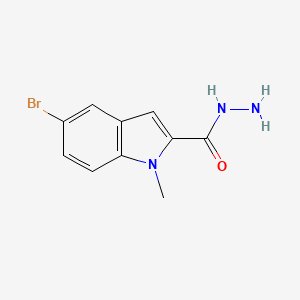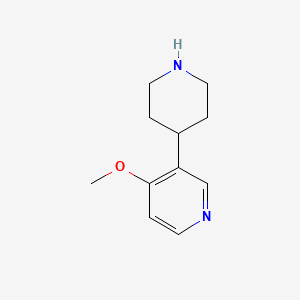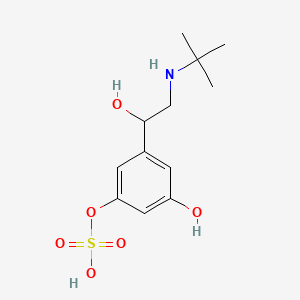
Terbutaline 3-O-sulfate
Overview
Description
Terbutaline 3-O-sulfate is a derivative of terbutaline, a synthetic beta-2 adrenergic receptor agonist. Terbutaline is commonly used for the management of bronchospasm associated with asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease. The sulfate conjugate form of terbutaline, such as this compound, is often studied for its pharmacokinetic properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terbutaline 3-O-sulfate typically involves the sulfation of terbutaline. This process can be achieved by reacting terbutaline with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
Terbutaline 3-O-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride; usually performed in alcoholic solvents under mild conditions.
Substitution: Sodium hydroxide; reactions are often conducted in aqueous media at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Terbutaline 3-O-sulfate has several scientific research applications, including:
Mechanism of Action
Terbutaline 3-O-sulfate exerts its effects by stimulating intracellular adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic-3’, 5’-adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from mast cells. The compound acts on beta-2 receptors located in bronchial, vascular, and uterine smooth muscle, leading to the relaxation of these muscles and inhibition of contractility .
Comparison with Similar Compounds
Similar Compounds
Salbutamol sulfate: Another beta-2 adrenergic agonist used for similar therapeutic purposes.
Formoterol fumarate: A long-acting beta-2 agonist with a similar mechanism of action.
Salmeterol xinafoate: Another long-acting beta-2 agonist used in the management of asthma and COPD.
Uniqueness
Terbutaline 3-O-sulfate is unique due to its specific sulfation at the 3-O position, which may influence its pharmacokinetic properties and metabolic stability. This modification can result in differences in absorption, distribution, metabolism, and excretion compared to other beta-2 agonists .
Properties
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(15)8-4-9(14)6-10(5-8)19-20(16,17)18/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLSXGCGRJMTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71324-19-1 | |
| Record name | Terbutaline 3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERBUTALINE 3-O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX41C935E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)
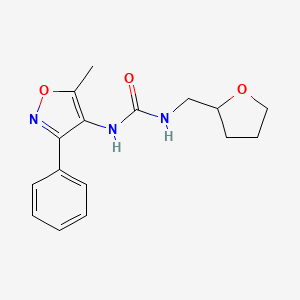
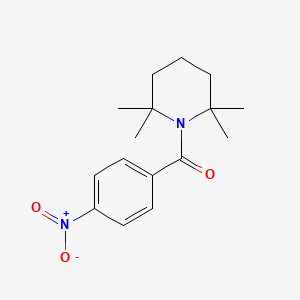
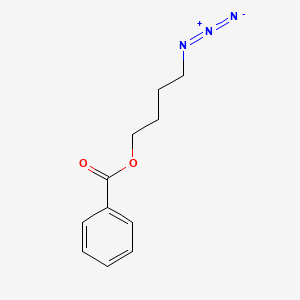
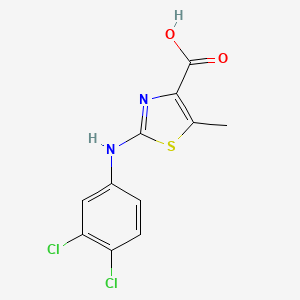
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
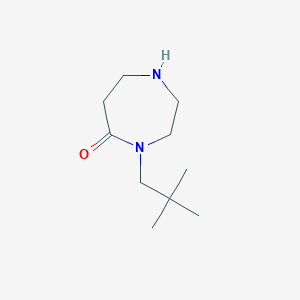
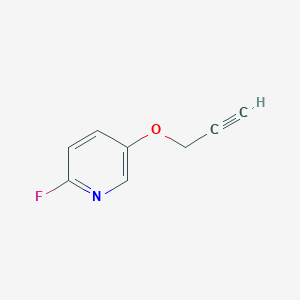
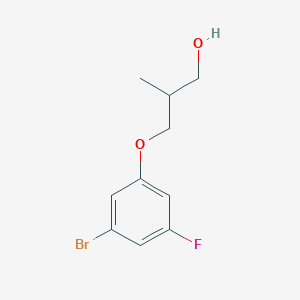
![6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid](/img/structure/B1408328.png)
